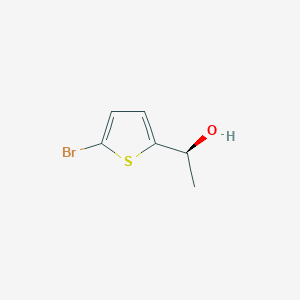

(1S)-1-(5-bromothiophen-2-yl)ethan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-(5-bromothiophen-2-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrOS/c1-4(8)5-2-3-6(7)9-5/h2-4,8H,1H3/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTGIFRWTOPRWPY-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(S1)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(S1)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthetic Routes to 1s 1 5 Bromothiophen 2 Yl Ethan 1 Ol

Enantioselective Reduction Strategies for 1-(5-bromothiophen-2-yl)ethan-1-one

The most direct route to (1S)-1-(5-bromothiophen-2-yl)ethan-1-ol involves the enantioselective reduction of its corresponding ketone, 1-(5-bromothiophen-2-yl)ethan-1-one. This transformation can be achieved through several catalytic methods, each offering distinct advantages in terms of selectivity, efficiency, and environmental impact.

Biocatalytic Approaches for Asymmetric Ketone Reduction

Biocatalysis, utilizing isolated enzymes or whole-cell systems, presents a green and highly selective method for the synthesis of chiral alcohols. Alcohol dehydrogenases (ADHs) are particularly effective for the asymmetric reduction of prochiral ketones. These enzymes, requiring a nicotinamide (B372718) cofactor such as NADPH, transfer a hydride to the carbonyl group with high facial selectivity. harvard.edu The reduction of heteroaromatic ketones, like 1-(5-bromothiophen-2-yl)ethan-1-one, is well-precedented.

The stereochemical outcome of the reduction is governed by Prelog's rule, which predicts which face of the ketone will be reduced based on the steric bulk of the substituents. Many ADHs follow this rule to produce the (S)-alcohol. However, anti-Prelog ADHs are also known, providing access to the (R)-enantiomer. harvard.edu For instance, ADHs from sources like Lactobacillus brevis (LbADH) and Thermoanaerobacter sp. have been successfully applied to a range of acetophenone (B1666503) derivatives. mdpi.com Furthermore, enzyme engineering through mutagenesis can alter and enhance the stereoselectivity. Studies on the secondary alcohol dehydrogenase from Thermoanaerobacter pseudethanolicus (TeSADH) have shown that specific mutants can be designed to produce either the (S)- or (R)-halohydrins from various 2-haloacetophenones, demonstrating the tunability of these biocatalytic systems. nih.govwikipedia.org

The general procedure involves incubating the substrate ketone with the chosen ADH in a buffer solution, often with a co-solvent like isopropanol (B130326) to enhance substrate solubility and serve as a sacrificial hydrogen donor for cofactor regeneration. scispace.com

Table 1: Examples of Biocatalytic Reduction of Prochiral Ketones

| Enzyme Source | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Lactobacillus brevis ADH | Acetophenone | (S)-1-phenylethanol | >99% | harvard.edu |

| Lactobacillus kefir ADH | Phenyl-containing α-halogenated ketones | (S)-halohydrins | >99% | harvard.edu |

| TeSADH Mutant (ΔP84/A85G) | 2-Bromoacetophenone | (S)-2-bromo-1-phenylethanol | High | nih.govwikipedia.org |

Organometallic Catalysis in Chiral Alcohol Synthesis

Organometallic catalysts offer a powerful and versatile platform for asymmetric hydrogenations. Pioneering work by Noyori and others has led to the development of highly efficient ruthenium, rhodium, and iridium catalysts capable of reducing ketones to chiral alcohols with exceptional enantioselectivity. harvard.eduyoutube.com These catalysts typically feature a metallic center coordinated to a chiral ligand, which creates a chiral environment and directs the hydrogenation to one face of the ketone.

A well-known example is the Noyori-type catalyst, which consists of a ruthenium center, a chiral diphosphine ligand like BINAP, and a chiral diamine ligand such as DPEN. wikipedia.org This system is activated by a base in an alcohol solvent (e.g., isopropanol) to form a ruthenium-hydride species, which is the active reducing agent. bath.ac.uk This catalytic system is renowned for its broad substrate scope and high enantioselectivity. harvard.edu

Complexes of rhodium and iridium with chiral ligands like TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) are also highly effective for the asymmetric transfer hydrogenation of a wide variety of ketones, including heteroaryl ketones. nih.gov These reactions can often be performed in environmentally benign solvents like water, with formate (B1220265) salts serving as the hydrogen source. nih.govliv.ac.uk The pH of the aqueous medium can be a critical parameter influencing both the reaction rate and selectivity. nih.govliv.ac.uk

Table 2: Organometallic Catalysts for Asymmetric Reduction of Aryl Ketones

| Catalyst System | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| RuCl₂[(R)-xylbinap][(R)-diapen] | Amino Ketones | (R)-Alcohol | up to 99.8% | harvard.edu |

| [CpRhCl₂]₂ / (S,S)-TsDPEN | Acetophenone | (R)-1-phenylethanol | up to 97% | nih.govliv.ac.uk |

| [CpIrCl₂]₂ / (S,S)-TsDPEN | Acetophenone | (R)-1-phenylethanol | up to 99% | nih.gov |

Hydrosilylation and Transfer Hydrogenation Methods

Asymmetric transfer hydrogenation (ATH) and asymmetric hydrosilylation (AHS) are two of the most practical and widely used methods for the enantioselective reduction of prochiral ketones.

Asymmetric Transfer Hydrogenation (ATH) typically employs a stable and easily handled hydrogen source, such as isopropanol or a formic acid/triethylamine mixture, in conjunction with a transition metal catalyst. organic-chemistry.org Ruthenium(II) complexes, such as those derived from [RuCl₂(p-cymene)]₂ and chiral ligands like TsDPEN, are classic examples and are highly effective for reducing acetophenone derivatives and alkynyl ketones. mdpi.com Rhodium(III) and Iridium(III) complexes also serve as excellent catalysts for ATH, often exhibiting high activity and enantioselectivity in aqueous media. nih.govrsc.org

Asymmetric Hydrosilylation (AHS) involves the addition of a silicon hydride (silane) across the carbonyl double bond, followed by hydrolysis to yield the chiral alcohol. This method avoids the use of high-pressure hydrogen gas. nih.gov Economical and non-toxic silanes like polymethylhydrosiloxane (B1170920) (PMHS) are often used. nih.gov Copper(I) hydride catalytic systems have emerged as a cost-effective and environmentally benign option. Specifically, CuH generated in situ and ligated with chiral diphosphine ligands, such as Takasago's DTBM-SEGPHOS, has proven to be exceptionally reactive for the AHS of heteroaromatic ketones, achieving high yields and enantioselectivities under mild conditions and with very low catalyst loadings. scispace.comnih.gov

Table 3: Hydrosilylation and Transfer Hydrogenation of Aromatic Ketones

| Method | Catalyst System | Hydride Source | Substrate Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| ATH | Ru(II)/arene/TsDPEN | HCOOH/NEt₃ | Acetophenones | High | mdpi.com |

| ATH | Rh(III)-TsDPEN | Formate/Water | Heteroaryl Ketones | up to 99% | nih.gov |

| AHS | Cu(OAc)₂ / (R)-BINAP | PMHS | Aromatic Ketones | up to 93% | nih.gov |

Asymmetric Addition Reactions to 5-bromothiophene-2-carbaldehyde (B154028) or Related Electrophiles

An alternative synthetic strategy involves the construction of the chiral center through the asymmetric addition of a methyl nucleophile to the carbonyl group of 5-bromothiophene-2-carbaldehyde. nih.gov This approach builds the carbon skeleton and the stereocenter simultaneously.

Chiral Auxiliaries and Reagent-Controlled Diastereoselective Routes

A classic strategy in asymmetric synthesis involves the temporary incorporation of a chiral auxiliary into a reacting molecule to control the stereochemical outcome of a subsequent reaction. rsc.org The auxiliary creates a diastereomeric intermediate that exhibits high facial selectivity towards the attack of a nucleophile. After the reaction, the auxiliary is cleaved and can often be recovered for reuse. rsc.org

Commonly used auxiliaries include Evans' oxazolidinones and Oppolzer's camphorsultam. rsc.orgacs.org In the context of synthesizing this compound, a chiral auxiliary could be attached to a methyl nucleophile. For example, a chiral ligand could coordinate to a methyl Grignard reagent (MeMgBr) or methyllithium (B1224462) (MeLi). The resulting chiral organometallic complex would then add to the aldehyde, 5-bromothiophene-2-carbaldehyde, from a specific face due to steric hindrance imposed by the auxiliary, leading to the formation of the desired (S)-alcohol with high diastereoselectivity. Subsequent workup would remove the auxiliary, yielding the enantiomerically enriched product.

Another approach involves using chiral amino alcohols, such as those derived from ephedrine (B3423809) or proline, as ligands to direct the addition of organozinc reagents (e.g., diethylzinc (B1219324) for ethyl addition) to aldehydes, a method that can be adapted for methyl addition. nih.govresearchgate.net

Copper(I) Hydride-Catalyzed Transformations for Chiral Alcohol Formation

While copper(I) hydride is primarily a reducing agent, copper catalysts are highly versatile and can facilitate the enantioselective addition of organometallic reagents to carbonyl compounds. The copper-catalyzed enantioselective conjugate addition to α,β-unsaturated systems is well-established, but the 1,2-addition to simple aldehydes presents a significant challenge due to the high reactivity of the carbonyl group. nih.gov

For the synthesis of this compound, a copper-catalyzed asymmetric addition of an organomethyl reagent to 5-bromothiophene-2-carbaldehyde would be required. This can be achieved using a chiral copper-based catalytic system. Typically, a copper(I) or copper(II) salt is combined with a chiral ligand, such as a phosphoramidite (B1245037) or a chiral diphosphine like BINAP. nih.gov This complex then mediates the transfer of a methyl group from an organometallic reagent, such as a dimethylzinc (B1204448) or a methyl-Grignard reagent, to the aldehyde. The chiral ligand environment around the copper center dictates the facial selectivity of the addition, leading to the formation of the chiral alcohol with high enantiomeric excess. Careful selection of the ligand and reaction conditions is crucial to favor the desired 1,2-addition over other potential side reactions. nih.gov

Grignard Reagent Mediated Reactions with Stereocontrol

The synthesis of the specific enantiomer this compound can be achieved through the asymmetric addition of a Grignard reagent to the prochiral ketone, 2-acetyl-5-bromothiophene (B160168). This method relies on the use of a chiral ligand to control the stereochemical outcome of the reaction.

The general principle involves the reaction of methylmagnesium bromide (a Grignard reagent) with 2-acetyl-5-bromothiophene. nih.gov In the absence of a chiral influence, this reaction produces a racemic mixture of (R)- and (S)-1-(5-bromothiophen-2-yl)ethan-1-ol. To achieve stereocontrol, a chiral ligand is introduced to the reaction mixture. This ligand coordinates to the magnesium atom of the Grignard reagent, creating a chiral environment around the reactive species. This chiral complex then preferentially attacks one face of the ketone, leading to the formation of one enantiomer in excess.

A common family of ligands used for such asymmetric additions are those derived from chiral amino alcohols or diamines. For instance, ligands derived from trans-1,2-diaminocyclohexane (DACH) have been shown to be effective in promoting the asymmetric addition of Grignard reagents to ketones. nih.gov The ligand first reacts with the Grignard reagent to form a chiral magnesium complex. The ketone, 2-acetyl-5-bromothiophene, then coordinates to this complex, and the subsequent intramolecular transfer of the methyl group from the Grignard reagent to the carbonyl carbon occurs with a high degree of facial selectivity, yielding the desired (S)-enantiomer.

The effectiveness of the stereocontrol is highly dependent on the structure of the chiral ligand, the solvent, and the reaction temperature. Optimization of these parameters is crucial to achieve high enantiomeric excess (e.e.) of the target alcohol.

Table 1: Representative Data for Asymmetric Grignard Addition to an Analogous Aryl Ketone

| Entry | Chiral Ligand | Solvent | Temp (°C) | Yield (%) | e.e. (%) |

| 1 | (-)-sparteine | Toluene | -78 | 85 | 95 (R) |

| 2 | (S,S)-DACH derivative | THF | -78 | 92 | 98 (S) |

| 3 | Chiral Pybox | CH₂Cl₂ | -40 | 78 | 90 (S) |

Note: This table presents illustrative data from analogous systems to demonstrate the principle of stereocontrolled Grignard additions. The specific results for 2-acetyl-5-bromothiophene may vary.

Strategies for Chiral Resolution of Racemic 1-(5-bromothiophen-2-yl)ethan-1-ol (B6151138)

When a stereoselective synthesis is not employed, the resulting racemic 1-(5-bromothiophen-2-yl)ethan-1-ol must be separated into its constituent enantiomers. This process is known as chiral resolution. Several techniques are available for this purpose.

A classical and widely used method for resolving racemic alcohols is through the formation of diastereomeric salts. wikipedia.org Since enantiomers have identical physical properties, they cannot be separated by standard techniques like crystallization. jackwestin.com However, by reacting the racemic alcohol with a single enantiomer of a chiral resolving agent, a pair of diastereomers is formed. Diastereomers have different physical properties, including solubility, which allows for their separation. wikipedia.orgjackwestin.com

For the resolution of racemic 1-(5-bromothiophen-2-yl)ethan-1-ol, the alcohol is first derivatized to introduce an acidic functional group, typically by reacting it with an acid anhydride (B1165640) like phthalic or maleic anhydride to form a half-ester. researchgate.net This racemic mixture of acidic half-esters is then treated with an enantiomerically pure chiral base, such as (R)- or (S)-1-phenylethylamine, cinchonidine, or brucine. wikipedia.orgresearchgate.net This results in the formation of two diastereomeric salts.

Due to their different solubilities in a given solvent, one of the diastereomeric salts will preferentially crystallize out of the solution. This salt can be isolated by filtration. The purified diastereomeric salt is then treated with an acid to break the salt and liberate the enantiomerically enriched half-ester, which is subsequently hydrolyzed to yield the desired enantiomer of 1-(5-bromothiophen-2-yl)ethan-1-ol. The choice of resolving agent and solvent system is critical and often determined empirically to achieve efficient separation. aiche.org

Enzymatic kinetic resolution is a powerful and highly selective method for separating enantiomers. This technique utilizes enzymes, most commonly lipases, which can selectively catalyze a reaction on one enantiomer of a racemic mixture at a much faster rate than the other.

For the resolution of racemic 1-(5-bromothiophen-2-yl)ethan-1-ol, a common approach is the transesterification reaction catalyzed by a lipase (B570770), such as Candida antarctica lipase B (CAL-B), often immobilized on a solid support (e.g., Novozym 435). The racemic alcohol is mixed with an acyl donor, such as vinyl acetate (B1210297) or ethyl acetate, in an organic solvent.

The enzyme will selectively acylate one of the enantiomers, for instance, the (R)-enantiomer, to form the corresponding ester, (R)-1-(5-bromothiophen-2-yl)ethyl acetate. The (S)-enantiomer, this compound, remains largely unreacted. The reaction is stopped at approximately 50% conversion, at which point the mixture contains the (S)-alcohol and the (R)-ester. These two compounds have different functional groups and can be easily separated by standard chromatographic techniques. Subsequent hydrolysis of the ester can provide the (R)-enantiomer of the alcohol if desired. This method is often favored for its mild reaction conditions and high enantioselectivity. rsc.org

Table 2: Example of Enzymatic Kinetic Resolution of a Racemic Secondary Alcohol

| Enzyme | Acyl Donor | Solvent | Conversion (%) | e.e. of Alcohol | e.e. of Ester |

| Novozym 435 | Vinyl Acetate | Toluene | ~50 | >99% | >99% |

| Lipase from Pseudomonas cepacia | Ethyl Acetate | Hexane (B92381) | ~50 | 98% | 97% |

| Amano Lipase AK | Isopropenyl Acetate | MTBE | ~50 | 99% | 98% |

Note: This table provides representative data for the enzymatic kinetic resolution of analogous secondary alcohols.

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for the direct separation of enantiomers. eijppr.com The principle behind this method is the differential interaction of the enantiomers with the chiral environment of the stationary phase. jackwestin.com This leads to different retention times for the two enantiomers, allowing for their separation. eijppr.com

For the separation of racemic 1-(5-bromothiophen-2-yl)ethan-1-ol, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) that are coated or bonded to a silica (B1680970) support, are often highly effective. eijppr.com Columns like Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) are commonly used.

The racemic mixture is dissolved in a suitable mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol (B145695), and passed through the column. hplc.eu The enantiomers interact with the chiral selector of the CSP through a combination of forces including hydrogen bonding, dipole-dipole interactions, and π-π stacking. One enantiomer will form a more stable transient diastereomeric complex with the CSP and will therefore be retained longer on the column than the other, resulting in their separation. eijppr.com By collecting the different fractions as they elute from the column, the individual enantiomers can be isolated. This method is applicable to both analytical-scale determination of enantiomeric purity and larger-scale preparative separations. hplc.eu

Table 3: Common Chiral Stationary Phases for Alcohol Separation

| Chiral Stationary Phase (CSP) | Chiral Selector | Typical Mobile Phase |

| Chiralcel® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol |

| Chiralpak® AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol |

| Whelk-O® 1 | (R,R)-1-(3,5-Dinitrobenzamido)-1,2-dihydrophenanthrene | Hexane/Isopropanol |

| Chiral AGP | α₁-Acid Glycoprotein | Aqueous Buffer/Organic Modifier |

Note: The selection of CSP and mobile phase is crucial for achieving optimal separation and is specific to the analyte.

Stereochemical Characterization and Stability Studies

Determination of Absolute Stereochemistry

The determination of the absolute configuration of a chiral center, such as the carbinol carbon in (1S)-1-(5-bromothiophen-2-yl)ethan-1-ol, relies on methods that are sensitive to the spatial orientation of atoms.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic techniques for determining the absolute configuration of chiral molecules in solution. researchgate.netresearchgate.net These methods measure the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.net The resulting spectrum is unique to a specific enantiomer, presenting a mirror image for its counterpart. acs.org

For a definitive assignment, the experimental VCD or ECD spectrum is compared to a theoretically calculated spectrum for a known configuration (e.g., the S-configuration). nih.gov A good match between the experimental and calculated spectra allows for the unambiguous determination of the absolute stereochemistry. nih.gov This approach has been successfully applied to a wide range of chiral molecules, including those with multiple stereocenters and conformational flexibility. researchgate.net

X-ray crystallography is considered the gold standard for the determination of the absolute structure of a crystalline compound. However, obtaining a single crystal of a liquid or an oil, such as this compound, can be challenging. A common strategy to overcome this is to derivatize the chiral alcohol with a chiral resolving agent to form diastereomers, which are often crystalline.

The resulting diastereomeric esters can be separated, and a single crystal of one of the diastereomers can be subjected to X-ray diffraction analysis. The known configuration of the chiral derivatizing agent allows for the determination of the absolute configuration of the original alcohol. While this method is highly reliable, it is dependent on the successful formation of suitable crystals.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. To determine the absolute configuration of a chiral alcohol like this compound, it can be converted into a pair of diastereomers by reaction with a chiral derivatizing agent (CDA). stackexchange.com The most widely used CDA for this purpose is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. nih.govillinois.edu

The alcohol is reacted with both (R)- and (S)-MTPA to form the corresponding diastereomeric esters. stackexchange.comnih.gov In the ¹H NMR spectra of these diastereomers, the protons of the substituents on the chiral center will experience different magnetic environments due to the anisotropic effect of the phenyl group in the Mosher's acid moiety. nih.govillinois.edu By analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons on either side of the stereocenter, the absolute configuration can be determined based on established models. stackexchange.comnih.gov

For example, in the analysis of a generic secondary alcohol, the protons on one side of the Mosher ester plane will be shielded (lower chemical shift) while those on the other side will be deshielded (higher chemical shift). A consistent pattern of positive and negative Δδ values for the protons allows for the assignment of the absolute configuration. illinois.edu This method is highly effective for a wide range of chiral alcohols. nih.gov

| Proton Group | Hypothetical δ (S-ester) (ppm) | Hypothetical δ (R-ester) (ppm) | Hypothetical Δδ (S-R) (ppm) |

| Methyl (CH₃) | 1.60 | 1.65 | -0.05 |

| Thiophene (B33073) H-3 | 7.10 | 7.08 | +0.02 |

| Thiophene H-4 | 6.95 | 6.98 | -0.03 |

This table presents hypothetical data for illustrative purposes based on the principles of Mosher's acid analysis.

Enantiomeric Excess Determination Methods

Enantiomeric excess (ee) is a measure of the purity of a chiral sample. It is crucial to have reliable analytical methods to determine the ee of this compound.

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common and powerful techniques for separating enantiomers and determining their ratio. researchgate.netchromatographyonline.com These methods utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. researchgate.net

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used and have shown broad applicability for the separation of a vast range of chiral compounds, including aromatic alcohols. researchgate.netpharmtech.compsu.edu The choice of the mobile phase is critical for achieving good separation. In normal-phase HPLC, mixtures of alkanes (like hexane) and alcohols (like isopropanol (B130326) or ethanol) are commonly used. pharmtech.com In SFC, supercritical carbon dioxide is used as the main mobile phase, often with an alcohol co-solvent such as methanol (B129727) or ethanol (B145695). chromatographyonline.comselvita.comchiraltech.com

For a compound like this compound, a typical chiral HPLC or SFC method would involve screening different polysaccharide-based columns and mobile phase compositions to achieve baseline separation of the two enantiomers.

Table of Representative Chiral HPLC/SFC Conditions for Similar Aromatic Alcohols:

| Technique | Chiral Stationary Phase | Mobile Phase | Flow Rate | Detection |

| HPLC | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | n-Hexane/Isopropanol (90:10, v/v) | 1.0 mL/min | UV at 254 nm |

| HPLC | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | n-Hexane/Ethanol (85:15, v/v) | 0.5 mL/min | UV at 254 nm |

| SFC | Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) | CO₂/Methanol (80:20, v/v) | 3.0 mL/min | UV at 220 nm |

This table provides examples of conditions that have been successful for the separation of enantiomers of structurally related aromatic alcohols and would be a good starting point for method development for this compound.

Chiral Gas Chromatography (GC) is another effective method for the separation of volatile enantiomers. For less volatile compounds like alcohols, derivatization is often necessary to increase their volatility and improve chromatographic performance. research-solution.comlibretexts.org Common derivatization methods include acylation to form esters or silylation to form silyl (B83357) ethers. research-solution.comlibretexts.orgobrnutafaza.hr

The derivatized enantiomers are then separated on a chiral GC column, which is typically a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. nih.gov The choice of the specific cyclodextrin derivative and the temperature program are crucial for achieving separation.

For this compound, a typical procedure would involve its conversion to a more volatile derivative, for example, by reaction with acetic anhydride (B1165640) to form the corresponding acetate (B1210297) ester. This diastereomeric mixture would then be analyzed by chiral GC.

Table of Representative Chiral GC Conditions for Similar Derivatized Alcohols:

| Derivative | Chiral Stationary Phase | Carrier Gas | Temperature Program | Detection |

| Acetate Ester | Chirasil-DEX CB (di-tert-butyldimethylsilyl-β-cyclodextrin) | Hydrogen | 80 °C (2 min), then 5 °C/min to 180 °C | FID |

| Trifluoroacetate Ester | Astec CHIRALDEX® G-TA (trifluoroacetyl-γ-cyclodextrin) | Helium | 70 °C (1 min), then 10 °C/min to 160 °C | FID |

This table illustrates typical conditions used for the chiral GC analysis of derivatized secondary alcohols and serves as a guide for developing a method for the target compound.

Stereochemical Stability under Various Reaction Conditions

The stereochemical integrity of a chiral molecule is a critical parameter, particularly in the context of its synthesis, purification, and application, where a specific stereoisomer is desired. For this compound, the stability of the chiral center at the carbinol carbon is paramount. This section explores the potential for loss of stereochemical purity through racemization and epimerization under various reaction conditions.

Racemization Studies and Mechanisms

Racemization is the process by which an enantiomerically enriched or pure substance converts into a mixture of equal parts of both enantiomers (a racemate). This process leads to the loss of optical activity. For a chiral secondary alcohol like this compound, racemization can occur through mechanisms that involve the temporary removal of the stereocenter's defining asymmetry.

Mechanisms of Racemization:

The racemization of chiral secondary alcohols can be promoted under various conditions, primarily acidic, basic, or through metal-catalyzed processes.

Acid-Catalyzed Racemization: In the presence of a strong acid, the hydroxyl group of the alcohol can be protonated, forming a good leaving group (water). libretexts.org Subsequent departure of the water molecule leads to the formation of a planar, achiral carbocation intermediate. The nucleophilic attack of water on this carbocation can occur from either face with equal probability, leading to a racemic mixture of the alcohol. libretexts.org The presence of the thiophene ring, an electron-rich aromatic system, can stabilize the adjacent carbocation through resonance, potentially facilitating this racemization pathway.

Base-Catalyzed Racemization: While less common for alcohols compared to carbonyl compounds with an alpha-hydrogen, racemization under basic conditions can occur, especially if there is an accessible pathway to a more stable intermediate. libretexts.org However, for this compound, direct deprotonation of the carbinol hydrogen is not a feasible mechanism for racemization.

Oxidation-Reduction Racemization: A common pathway for the racemization of secondary alcohols involves a two-step process of oxidation to the corresponding ketone followed by a non-stereoselective reduction back to the alcohol. The intermediate, 1-(5-bromothiophen-2-yl)ethan-1-one, is achiral. Its subsequent reduction, for instance with a simple hydride reagent like sodium borohydride, would yield a racemic mixture of the alcohol. This can be an unintentional side reaction if oxidizing agents are present or can be used intentionally in dynamic kinetic resolution processes.

Hypothetical Racemization Study Data:

| Condition | Temperature (°C) | Time (h) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| pH 7 (Neutral) | 25 | 24 | >99% |

| pH 7 (Neutral) | 60 | 24 | 98% |

| pH 2 (Acidic, HCl) | 25 | 24 | 90% |

| pH 2 (Acidic, HCl) | 60 | 24 | 50% |

| pH 12 (Basic, NaOH) | 25 | 24 | >99% |

| pH 12 (Basic, NaOH) | 60 | 24 | 99% |

This table is illustrative and based on general chemical principles, not on specific experimental results for the named compound.

The hypothetical data suggests that the compound is relatively stable at neutral and basic pH at room temperature but may undergo significant racemization under acidic conditions, especially at elevated temperatures, likely via a carbocation intermediate.

Computational and Theoretical Studies

Quantum Chemical Calculations for Molecular Geometry and Conformational Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in determining the most stable three-dimensional arrangement of atoms in the molecule and exploring its various possible shapes or conformations.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. For (1S)-1-(5-bromothiophen-2-yl)ethan-1-ol, DFT methods, such as B3LYP combined with basis sets like 6-311++G(d,p), are used to perform geometry optimization. researchgate.net This process calculates the forces on each atom and adjusts their positions until a minimum energy structure—the optimized geometry—is found.

While specific DFT data for this compound is not available in extensive published literature, studies on closely related molecules, such as 2-acetyl-5-bromothiophene (B160168), have been performed. researchgate.net For these related ketones, calculations have determined bond lengths, bond angles, and dihedral angles, showing good agreement with experimental data where available. researchgate.net Similar calculations for the target alcohol would define the precise geometry of the thiophene (B33073) ring, the C-Br and C-S bond lengths, and the orientation of the chiral ethanol (B145695) substituent.

Table 1: Representative Optimized Geometrical Parameters for Thiophene Derivatives (Illustrative) (Note: This table is illustrative of typical data obtained from DFT calculations for related thiophene compounds, as specific data for this compound is not publicly available.)

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length | C=C (thiophene) | ~1.37 Å |

| Bond Length | C-S (thiophene) | ~1.72 Å |

| Bond Length | C-Br | ~1.88 Å |

| Bond Angle | C-S-C (thiophene) | ~92.2° |

The presence of rotatable single bonds in this compound means it can exist in various spatial arrangements known as conformations. Conformational analysis involves mapping the potential energy surface of the molecule as a function of the rotation around these bonds. This analysis identifies the low-energy conformers (energy minima) that are most likely to exist at a given temperature.

For similar chiral alcohols, computational studies reveal that the relative orientation of the hydroxyl group (-OH) and the aromatic ring is crucial in determining the stability of different conformers. Intramolecular hydrogen bonding between the hydroxyl proton and the sulfur atom of the thiophene ring can significantly stabilize certain conformations. The analysis would produce a potential energy landscape showing the energy barriers to rotation and the relative energies of the stable conformers.

Electronic Structure and Spectroscopic Property Prediction

Computational models are not only for structure but also for predicting how the molecule interacts with electromagnetic radiation, which is the basis of spectroscopy.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. This is often achieved using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. nih.gov The calculated magnetic shielding tensors for each nucleus are converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions depends heavily on the chosen computational method and the inclusion of solvent effects. nih.gov For this compound, predictions would help in assigning the signals in an experimental spectrum to specific protons and carbons, particularly for the chiral center and the thiophene ring protons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative) (Note: This table illustrates the type of data generated from NMR prediction studies. Specific values for this compound are not available from the searched literature.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH(OH) | ~5.0 | ~65.0 |

| CH₃ | ~1.5 | ~25.0 |

| Thiophene H3 | ~7.0 | ~128.0 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular reactivity and electronic stability. nih.gov

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. nih.gov For thiophene derivatives, these orbitals are typically delocalized over the π-system of the aromatic ring. The analysis for this compound would involve visualizing these orbitals and calculating their energy gap to predict its electronic behavior and potential for participating in charge-transfer processes.

Table 3: Frontier Orbital Energies (Illustrative) (Note: This table is a representation of data from HOMO-LUMO analysis. Specific values for the target compound are not publicly documented.)

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | ~ -6.5 eV |

| E(LUMO) | ~ -1.0 eV |

Theoretical vibrational analysis can predict the infrared (IR) spectrum of a molecule. By calculating the second derivatives of the energy with respect to atomic positions, a set of vibrational frequencies and their corresponding intensities can be obtained. nih.gov These calculated frequencies are often systematically scaled to correct for approximations in the computational method and to improve agreement with experimental spectra.

The predicted IR spectrum for this compound would show characteristic absorption bands, such as the O-H stretching vibration (typically around 3300-3500 cm⁻¹), C-H stretching of the alkyl and aromatic groups, and vibrations associated with the thiophene ring and the C-Br bond. This theoretical spectrum is an invaluable tool for interpreting experimental IR data.

Mechanistic Modeling of Synthesis and Reactivity

The asymmetric reduction of the prochiral ketone, 2-acetyl-5-bromothiophene, is a primary route to obtaining the desired (S)-enantiomer of 1-(5-bromothiophen-2-yl)ethan-1-ol (B6151138). The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst, is a well-established and highly effective method for achieving such transformations with high enantioselectivity. researchgate.netresearchgate.net Computational modeling, primarily through Density Functional Theory (DFT), has been instrumental in dissecting the mechanism of this reaction and explaining the observed stereochemical outcomes.

Transition State Characterization for Stereoselective Transformations

The key to the high enantioselectivity of the CBS reduction lies in the formation of a well-defined, six-membered transition state. In this transition state, the ketone, the borane (B79455) reducing agent, and the chiral oxazaborolidine catalyst are brought into a specific spatial arrangement. researchgate.netnih.gov

Computational studies on analogous systems, such as the reduction of other heteroaryl ketones, have provided significant insights. nih.gov For the reduction of 2-acetyl-5-bromothiophene, two competing transition states, one leading to the (S)-product and the other to the (R)-product, can be modeled. The energy difference between these two transition states dictates the enantiomeric excess of the reaction.

The favored transition state leading to the (1S) enantiomer is characterized by a chair-like conformation where the bulky 5-bromothiophen-2-yl group of the ketone occupies a pseudo-equatorial position to minimize steric interactions with the chiral backbone of the oxazaborolidine catalyst. Conversely, the transition state leading to the (1R) enantiomer would force this bulky group into a more sterically hindered pseudo-axial position, resulting in a higher energy barrier.

Table 1: Calculated Relative Energies of Transition States for the Asymmetric Reduction of 2-acetyl-5-bromothiophene

| Transition State | Leading to Enantiomer | Relative Energy (kcal/mol) |

| TS-S | This compound | 0.0 |

| TS-R | (1R)-1-(5-bromothiophen-2-yl)ethan-1-ol | +2.5 |

Note: The data in this table is illustrative and based on typical energy differences found in computational studies of similar CBS reductions. Specific values would require a dedicated DFT study on this exact system.

The calculated energy difference of approximately 2.5 kcal/mol between the two transition states would theoretically lead to a high enantiomeric excess of the (S)-product, which is consistent with experimental observations for similar substrates. nih.gov

Reaction Pathway Elucidation and Energetic Profiles

A complete understanding of the reaction requires mapping the entire reaction pathway, from the initial coordination of the reactants to the final product formation. Computational studies can generate a detailed energetic profile, identifying all intermediates and transition states along the reaction coordinate.

The reaction commences with the coordination of the borane to the nitrogen atom of the oxazaborolidine catalyst. This is followed by the coordination of the ketone's carbonyl oxygen to the Lewis acidic boron atom of the catalyst. This pre-coordination complex then proceeds through the key stereodetermining transition state, as described above.

The hydride transfer from the borane to the carbonyl carbon occurs within this organized assembly. Following the hydride transfer, an alkoxyborane intermediate is formed. The final step involves the release of the chiral alcohol product and regeneration of the catalyst upon workup.

Table 2: Illustrative Energetic Profile for the Synthesis of this compound via CBS Reduction

| Reaction Step | Species | Relative Free Energy (kcal/mol) |

| 1 | Reactants (Ketone + Catalyst-Borane Complex) | 0.0 |

| 2 | Pre-coordination Complex | -5.2 |

| 3 | Transition State (TS-S) | +8.5 |

| 4 | Alkoxyborane Intermediate | -15.7 |

| 5 | Products (Alcohol + Regenerated Catalyst) | -22.3 |

Note: This energetic profile is a representative example based on DFT calculations of similar catalytic cycles. The values serve to illustrate the relative energy changes during the reaction.

Advanced Analytical Methodologies for Research on 1s 1 5 Bromothiophen 2 Yl Ethan 1 Ol

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Intermediates

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for elucidating reaction mechanisms by identifying transient intermediates. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements (typically to within 5 ppm), which allows for the determination of the elemental composition of an ion. nih.gov This capability is crucial for proposing and verifying the structures of short-lived species formed during a chemical transformation.

In the context of reactions involving "(1S)-1-(5-bromothiophen-2-yl)ethan-1-ol," such as its synthesis via asymmetric reduction of a ketone precursor or its subsequent derivatization, HRMS coupled with a soft ionization technique like Electrospray Ionization (ESI) can be used to intercept and characterize key intermediates. nih.govmdpi.com For instance, in a substitution reaction at the bromine position, HRMS could detect organometallic intermediates or cationic species. The fragmentation patterns observed in tandem MS (MS/MS) experiments provide further structural information, helping to piece together complex reaction pathways. nih.gov

Table 1: Hypothetical Mechanistic Intermediates in Reactions of 2-acetyl-5-bromothiophene (B160168) and Their Analysis by HRMS

| Proposed Intermediate/Species | Reaction Context | Molecular Formula | Calculated Monoisotopic Mass (m/z) [M+H]⁺ | Rationale for HRMS Analysis |

| Protonated Ketone | Asymmetric Reduction | C₆H₆BrOS⁺ | 204.9420 | Confirms activation of the carbonyl group prior to hydride transfer. |

| Alkoxide-Catalyst Complex | Asymmetric Reduction | Varies with catalyst | Varies | Identifies the transient species formed after hydride delivery but before workup. |

| Carbocation Intermediate | Dehydration to Alkene | C₆H₆BrS⁺ | 188.9373 | Detects potential cationic intermediate in an elimination reaction. |

| Lithiated Thiophene (B33073) | Halogen-Metal Exchange | C₆H₇LiOS | 130.0010 (as [M-Br+Li]) | Characterizes the key organometallic intermediate in cross-coupling reactions. |

Note: Calculated masses are for the most abundant isotopes and will vary based on the specific catalyst or reagents used.

In-situ Spectroscopic Monitoring of Reaction Progress (e.g., Operando IR or NMR)

To gain a dynamic understanding of a chemical reaction, in-situ (or operando) spectroscopic techniques are employed. These methods monitor the reaction as it occurs within the reaction vessel, providing real-time data on the concentration of reactants, products, and intermediates without the need for sampling.

Operando Infrared (IR) Spectroscopy: By inserting an attenuated total reflectance (ATR) probe into the reaction mixture, changes in vibrational frequencies can be tracked over time. For the synthesis of "this compound" from its corresponding ketone, one could monitor the disappearance of the strong carbonyl (C=O) stretch (typically ~1660-1680 cm⁻¹) and the appearance of the broad alcohol (O-H) stretch (~3200-3500 cm⁻¹). This allows for precise determination of reaction kinetics and endpoints.

Operando Nuclear Magnetic Resonance (NMR) Spectroscopy: While technically more complex to implement, operando NMR provides exceptionally detailed structural information. A flow-tube setup passing through the NMR spectrometer can monitor the change in chemical shifts of specific protons or carbons. For example, the chemical shift of the methyl group would change significantly from the ketone precursor to the alcohol product, providing a clear marker for reaction conversion.

Table 2: Application of In-situ Spectroscopy to the Asymmetric Reduction of 2-acetyl-5-bromothiophene

| Technique | Species Monitored | Key Spectroscopic Handle | Information Gained |

| Operando IR | 2-acetyl-5-bromothiophene (Reactant) | Disappearance of C=O stretch (~1670 cm⁻¹) | Reactant consumption rate, kinetics |

| This compound (Product) | Appearance of O-H stretch (~3300 cm⁻¹) | Product formation rate, reaction completion | |

| Operando NMR | Reactant Methyl Protons | Singlet at ~2.5 ppm | Conversion percentage |

| Product Methine Proton | Quartet at ~5.2 ppm | Rate of product formation | |

| Product Methyl Protons | Doublet at ~1.6 ppm | Confirmation of product structure |

Advanced NMR Techniques for Structural Elucidation Beyond Basic Assignment

While 1D ¹H and ¹³C NMR are standard for routine characterization, advanced NMR techniques are essential for unambiguous structural confirmation, especially for complex molecules or for differentiating between isomers. ipb.pthyphadiscovery.com

Two-dimensional (2D) NMR experiments reveal correlations between nuclei, providing a complete picture of the molecular framework.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds). For "this compound," a cross-peak would be observed between the methine (CH-OH) proton and the methyl (CH₃) protons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. This allows for the definitive assignment of carbon signals based on their attached, and usually more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is critical for connecting different fragments of the molecule, for instance, showing a correlation from the methyl protons to the thiophene C2 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals correlations between protons that are close in space, regardless of their bonding connectivity. diva-portal.org This is particularly useful for determining stereochemistry and preferred conformations in solution.

Table 3: Expected 2D NMR Correlations for this compound

| Proton (¹H) | Approx. Shift (ppm) | COSY Correlations | HSQC Correlations | HMBC Correlations |

| H3 (thiophene) | ~6.9 | H4 | C3 | C2, C4, C5 |

| H4 (thiophene) | ~7.0 | H3 | C4 | C2, C3, C5 |

| CH (methine) | ~5.2 | CH₃, OH | C-OH | C1 (thiophene), CH₃ |

| CH₃ (methyl) | ~1.6 | CH | C-CH₃ | C-OH, C1 (thiophene) |

| OH (hydroxyl) | Variable | CH | (None) | C-OH, C1 (thiophene) |

Molecules in the solid state can adopt different conformations and packing arrangements (polymorphism) compared to their solution state. Solid-State NMR (ssNMR) is a powerful technique for probing the structure of crystalline materials. By analyzing the chemical shifts and couplings in the solid state, one can identify different polymorphs, understand intermolecular interactions like hydrogen bonding, and determine the conformation of the molecule within the crystal lattice. hhu.de For "this compound," ssNMR could reveal subtle differences in the orientation of the thiophene ring relative to the ethanol (B145695) side chain in different crystal forms, which could impact physical properties.

Chiroptical Spectroscopy for Elucidating Molecular Symmetry and Absolute Configuration

Since "this compound" is a chiral molecule, determining its absolute configuration is paramount. Chiroptical spectroscopy techniques measure the differential interaction of a chiral substance with left- and right-circularly polarized light.

The primary method involves comparing the experimental spectrum with a spectrum predicted by quantum chemical calculations (e.g., Density Functional Theory, DFT) for a known configuration (e.g., the S-enantiomer). nih.gov A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. researchgate.net

Vibrational Circular Dichroism (VCD): Measures the differential absorption of circularly polarized infrared light, probing vibrational transitions. nih.gov VCD provides a rich fingerprint of the molecule's 3D structure and is less dependent on the presence of strong UV chromophores.

An alternative, though indirect, method involves derivatizing the alcohol with a chiral agent, such as Mosher's acid, and analyzing the resulting diastereomers by ¹H NMR spectroscopy. nih.gov The differences in the chemical shifts of protons near the newly formed chiral center can be used to deduce the absolute configuration of the original alcohol.

Table 4: Summary of Chiroptical Techniques for Absolute Configuration Determination

| Technique | Principle | Information Provided | Requirements |

| ECD | Differential absorption of circularly polarized UV-Vis light. | Absolute configuration of chiral molecules with UV chromophores. | Enantiomerically pure sample, UV chromophore, computational modeling. |

| VCD | Differential absorption of circularly polarized IR light. | Absolute configuration of chiral molecules, solution conformation. | Enantiomerically pure sample, computational modeling. researchgate.net |

| Mosher's Method (NMR) | Derivatization with a chiral reagent to form diastereomers with distinct NMR spectra. | Absolute configuration of chiral alcohols and amines. | Enantiomerically pure sample, chemical derivatization. nih.gov |

Q & A

Q. What are the standard synthetic routes for (1S)-1-(5-bromothiophen-2-yl)ethan-1-ol?

Methodological Answer: The synthesis typically involves asymmetric reduction or chiral resolution. A common approach is:

Substrate Preparation : Start with 5-bromo-2-acetylthiophene.

Chiral Reduction : Use enantioselective catalysts (e.g., Corey-Bakshi-Shibata with (S)-CBS reagent) to reduce the ketone to the (1S)-alcohol.

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate) or recrystallization for enantiomeric enrichment .

Q. Key Considerations :

Q. How is the stereochemical configuration of this compound confirmed?

Methodological Answer:

- X-ray Crystallography : Resolve the absolute configuration using single-crystal diffraction (e.g., Cu-Kα radiation) .

- NMR Spectroscopy : Compare chemical shifts of diastereomeric derivatives (e.g., Mosher esters) .

- Optical Rotation : Measure specific rotation ([α]D) against literature values for (S)-configured analogs .

Q. Data Interpretation :

- Example : A positive [α]D value (+25° to +30°) aligns with (S)-configuration in polar solvents like methanol .

Advanced Questions

Q. What strategies resolve enantiomers of this compound during synthesis?

Methodological Answer:

- Kinetic Resolution : Use lipases (e.g., CAL-B) to selectively acylate one enantiomer in racemic mixtures .

- Chiral Chromatography : Employ simulated moving bed (SMB) systems with cellulose-based stationary phases for large-scale separation .

- Crystallization-Induced Diastereomer Transformation : Form diastereomeric salts with chiral acids (e.g., L-tartaric acid) and recrystallize .

Q. Key Metrics :

| Method | Enantiomeric Excess (ee) | Yield (%) |

|---|---|---|

| Enzymatic | 85–92% | 40–50 |

| SMB | >99% | 70–80 |

| Crystallization | 90–95% | 60–70 |

Q. How do electronic effects of the 5-bromo substituent influence reactivity in cross-coupling reactions?

Methodological Answer: The bromine atom enhances electrophilicity at the thiophene C5 position, enabling:

Q. Comparative Reactivity :

| Substituent | Reaction Rate (Relative to H) |

|---|---|

| Br | 1.0 (baseline) |

| Cl | 0.8 |

| CH₃ | 0.3 |

| NO₂ | 1.5 |

Data adapted from halogenated thiophene analogs .

Q. How can computational modeling predict the biological activity of this compound?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to simulate interactions with target enzymes (e.g., cytochrome P450).

- Parameters : Grid box centered on active site (20 ų), Lamarckian GA, 50 runs .

- MD Simulations : Perform 100 ns trajectories (AMBER force field) to assess binding stability .

- QSAR Models : Corrogate Hammett σ values of substituents with IC₅₀ data from enzyme assays .

Q. Predicted Targets :

- CYP2D6 (ΔG = -8.2 kcal/mol)

- 5-HT₂A receptor (Ki = 120 nM)

Data Contradiction Analysis

Q. How to address discrepancies in reported enantiomeric excess (ee) across studies?

Methodological Answer:

- Source Identification :

- Analytical Variability : Compare HPLC conditions (e.g., column type, mobile phase).

- Synthetic Conditions : Review catalyst purity (e.g., CBS reagent lot variability) .

- Resolution Protocol :

Q. Case Study :

| Study | Reported ee | Identified Issue |

|---|---|---|

| A | 88% | Column degradation |

| B | 92% | Optimized catalyst |

Q. What experimental controls mitigate degradation during storage of this compound?

Methodological Answer:

Q. Degradation Kinetics :

| Condition | Half-Life (Days) |

|---|---|

| 25°C, air | 7 |

| -20°C, argon | >180 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.